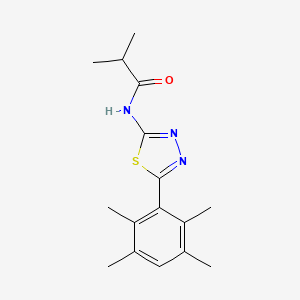

![molecular formula C18H15NO B2946127 (2-naphthylmethyl)[(Z)-phenylmethylidene]ammoniumolate CAS No. 939888-04-7](/img/structure/B2946127.png)

(2-naphthylmethyl)[(Z)-phenylmethylidene]ammoniumolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

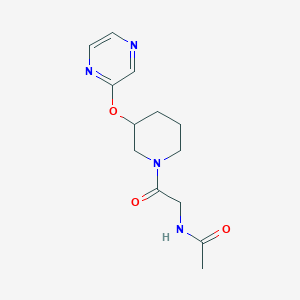

(2-naphthylmethyl)[(Z)-phenylmethylidene]ammoniumolate is a chemical compound with the molecular formula C18H15NO . It is listed under the MDL/ACD number MFCD09757681 and CAS number 939888-04-7 .

Physical And Chemical Properties Analysis

The physical and chemical properties of (2-naphthylmethyl)[(Z)-phenylmethylidene]ammoniumolate are not explicitly mentioned in the search results .Scientific Research Applications

Enhanced Sorption and Remediation

Research has shown that organoclays modified with quaternary ammonium cations exhibit enhanced sorption of polycyclic aromatic hydrocarbons (PAHs) due to cation-π interactions. This suggests potential applications in environmental remediation, specifically in the adsorption and removal of hazardous organic compounds from water and soil (Qu, Liu, & Zhu, 2008).

Photogeneration and DNA Alkylation

Naphthoquinone methides, which can be generated from compounds similar to the one , have been explored for their reactivity and potential in DNA alkylation. This property could be leveraged in developing therapeutic agents that target specific DNA sequences in cancer treatment (Verga et al., 2010).

Surface Charge Analysis

Studies utilizing 2-naphthol as a fluorescent probe in zwitterionic micelles have highlighted the ability to analyze and manipulate surface charge properties. This research has implications for the design of drug delivery systems and understanding biological membrane interactions (Pedro et al., 2012).

Catalytic Synthesis of Biaryls

Research on the catalytic enantioselective synthesis of atropisomeric biaryls through cation-directed O-alkylation points to applications in synthesizing key components of catalysts, natural products, and pharmaceuticals. This indicates the broader utility of compounds with ammonium functionalities in facilitating stereochemical control in organic synthesis (Jolliffe, Armstrong, & Smith, 2017).

Trace Element Analysis

The use of ammonium tetraphenylborate-naphthalene adsorbents for the preconcentration and trace determination of metals such as zinc and iron in samples highlights another application area. This approach is relevant in environmental monitoring and the analysis of complex biological and industrial samples (Taher, 2000).

Safety and Hazards

properties

IUPAC Name |

N-(naphthalen-2-ylmethyl)-1-phenylmethanimine oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c20-19(13-15-6-2-1-3-7-15)14-16-10-11-17-8-4-5-9-18(17)12-16/h1-13H,14H2/b19-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUUQRPEXPPPPX-UYRXBGFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=[N+](CC2=CC3=CC=CC=C3C=C2)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=[N+](/CC2=CC3=CC=CC=C3C=C2)\[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-naphthylmethyl)[(Z)-phenylmethylidene]ammoniumolate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Cyano-6-methyl-4-thiophen-2-yl-5,6,7,8-tetrahydro-[1,6]naphthyridin-2-ylsulfanyl)-N-(3,4-dimethoxy-phenyl)-acetamide](/img/structure/B2946045.png)

![methyl N-[4-(fluorosulfonyl)phenyl]carbamate](/img/structure/B2946048.png)

![methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetate](/img/structure/B2946049.png)

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3,3-dimethylbutan-1-one](/img/structure/B2946051.png)

![{2-Oxaspiro[4.4]nonan-3-yl}methanol](/img/structure/B2946061.png)

![1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2946063.png)